BenchChemオンラインストアへようこそ!

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Physicochemical profiling Fragment-based drug design Heterocycle SAR

The compound 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 1428351-17-0) is a synthetic small molecule featuring a 1-methyl-1H-imidazole-4-sulfonamide core linked via a methylene bridge to a 1-(methylsulfonyl)piperidine moiety. This architecture creates a bifunctional tool for medicinal chemistry, combining the metal-binding imidazole sulfonamide pharmacophore with a conformationally constrained, capped piperidine group.

Molecular Formula C11H20N4O4S2
Molecular Weight 336.43
CAS No. 1428351-17-0
Cat. No. B2867761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
CAS1428351-17-0
Molecular FormulaC11H20N4O4S2
Molecular Weight336.43
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C11H20N4O4S2/c1-14-8-11(12-9-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3
InChIKeyAFOPCNAWXZQUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 1428351-17-0): A Dual-Pharmacophore Sulfonamide for Fragment-Based Discovery


The compound 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 1428351-17-0) is a synthetic small molecule featuring a 1-methyl-1H-imidazole-4-sulfonamide core linked via a methylene bridge to a 1-(methylsulfonyl)piperidine moiety. This architecture creates a bifunctional tool for medicinal chemistry, combining the metal-binding imidazole sulfonamide pharmacophore with a conformationally constrained, capped piperidine group . It belongs to a class of compounds explored in the design of allosteric modulators and enzyme inhibitors, where the methylsulfonyl cap has been used to eliminate basic amine character and alter receptor subtype selectivity, as demonstrated in muscarinic acetylcholine receptor (mAChR) programs [1].

Procurement Risks: Why Imidazole-Sulfonamide Core and Methylsulfonyl Cap Structure Prevent Simple Substitution of 1428351-17-0


Generic substitution with other 4-sulfonamide piperidine derivatives is not chemically or pharmacologically equivalent. The specific combination of an electron-rich 1-methylimidazole ring and a neutral methylsulfonyl cap on the piperidine is critical for target engagement. Replacing the imidazole with a pyrazole (e.g., CAS 1796961-25-5) alters the heterocycle's pKa, hydrogen-bonding vector, and electrostatic potential surface, directly impacting biological activity as shown in CDK2 and NAAA inhibitor programs . Furthermore, the methylsulfonyl group is not a simple protecting group; literature on related mAChR modulators proves that capping the distal piperidine nitrogen with sulfonamides drastically shifts functional selectivity and D2 off-target activity compared to basic amine or amide capping strategies [1]. Thus, analogs lacking these precise features cannot be used interchangeably in structure-activity relationship (SAR) studies or assay development.

Quantitative Comparative Data for Sourcing 1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide


Heterocyclic Core Comparison: Imidazole vs. Pyrazole Analog on Predicted Physicochemical Profile

A direct comparison of the target imidazole compound (1428351-17-0) with its closest commercial pyrazole analog (CAS 1796961-25-5) reveals critical differences in the heterocyclic core. While both share the same C11H20N4O4S2 formula, the replacement of imidazole with pyrazole alters hydrogen bond donor/acceptor (HBD/HBA) capabilities and electronic distribution. The pyrazole analog has a reported calculated partition coefficient (XLogP3) of -0.8, which is explicitly noted in its vendor datasheet . In contrast, the imidazole scaffold typically exhibits a slightly higher logP due to differences in ring aromaticity and solvent accessibility, impacting passive membrane permeability predictions. This quantifiable lipophilicity shift is a key differentiator for projects where crossing biological barriers is a design goal [1].

Physicochemical profiling Fragment-based drug design Heterocycle SAR

Functional Capping Strategy: The Impact of Methylsulfonyl on Muscarinic Receptor Selectivity

The methylsulfonyl capping group on the piperidine nitrogen is a crucial structural feature that eliminates the basic amine, a strategy directly validated in the development of M1 allosteric agonists. In a study on TBPB analogs, replacing a basic piperidine with a sulfonamide cap (as present in 1428351-17-0) led to compounds that maintained M1 allosteric agonist selectivity but importantly reduced off-target dopamine D2 receptor antagonism (IC50 = 5.1 μM for the parent TBPB compound) [1]. While direct data for 1428351-17-0 is not published, this class-level evidence shows that the methylsulfonyl cap is a functional pharmacophore critical for target engagement and selectivity, not merely a synthetic handle. In contrast, amide or urea capping strategies in the same study produced distinct SAR and selectivity profiles, proving the methylsulfonyl group cannot be substituted without altering biological outcomes [1].

Muscarinic acetylcholine receptors Allosteric modulator Functional selectivity

Enzyme Inhibitor Potential: Differential Targeting of CDK2 and NAAA Compared to Pyrazole Scaffold

The pyrazole analog (CAS 1796961-25-5) has been disclosed in a 2020 patent application as exhibiting in vitro inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and, in related studies, submicromolar inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This established biological profile for the pyrazole core provides a direct comparator. Because the core heterocycle is the only structural difference, the imidazole scaffold of 1428351-17-0 is expected to present a different ATP-binding site interaction profile and hydrogen bonding pattern with the kinase hinge region, potentially leading to differential selectivity against other CDK family members or improved NAAA inhibition kinetics. The specific placement of the endocyclic nitrogen atoms in imidazole versus pyrazole is a well-known determinant of metal ion chelation and hydrogen bond directionality in metalloenzyme inhibitors [1].

CDK2 inhibition NAAA inhibition Anticancer Anti-inflammatory

Optimal Deployment Scenarios for 1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide in Drug Discovery


Fragment-Based Screening and Lead Optimization for GPCR Allosteric Sites

Use this compound as a pre-capped imidazole sulfonamide fragment for direct incorporation into muscarinic or other Class A GPCR libraries. The methylsulfonyl group already provides the required neutral nitrogen cap, which has been shown to reduce D2 (dopamine) off-target liabilities in related series [1]. This saves synthetic steps compared to caps introduced at a later stage.

Kinase Selectivity Profiling: Imidazole vs. Pyrazole Hinge Binders

Co-procure this imidazole compound alongside its pyrazole analog (CAS 1796961-25-5) to build a matched molecular pair for kinase screening panels. The pyrazole analog has confirmed CDK2 activity . Direct comparison will reveal the role of the heterocycle's nitrogen configuration in kinase selectivity, a critical study for developing selective CDK or AURORA kinase inhibitors [2].

Chemical Probe Development for NAAA and Endocannabinoid System Modulation

Deploy this scaffold in the study of neuroinflammation and pain. Related pyrazole sulfonamides show submicromolar NAAA inhibition, making them potential anti-inflammatory agents . The imidazole variant offers a different pKa and hydrogen-bonding network that could improve target engagement or metabolic stability in in vivo models.

Pharmacokinetic Optimization Studies on Sulfonamide-Containing Library Compounds

Use this compound to benchmark the pharmacokinetic properties of sulfonamide-capped piperidines. Its predicted XLogP3 difference compared to the pyrazole analog makes it a valuable tool in a systematic study of how heterocyclic identity influences membrane permeability and metabolic clearance.

Quote Request

Request a Quote for 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.